Product packaging for N-Acetylputrescine hydrochloride(Cat. No.:CAS No. 18233-70-0)

N-Acetylputrescine hydrochloride

Cat. No.: B100475
CAS No.: 18233-70-0
M. Wt: 166.65 g/mol
InChI Key: XBECFEJUQZXMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Polyamine Biochemistry

N-(4-aminobutyl)acetamide Hydrochloride as a Putrescine Derivative

N-(4-aminobutyl)acetamide hydrochloride is a direct metabolic derivative of putrescine, a diamine that is a fundamental building block for higher polyamines. The formation of N-(4-aminobutyl)acetamide occurs through the enzymatic acetylation of putrescine. This process is a key regulatory step in polyamine metabolism, influencing the intracellular concentrations of free polyamines.

N-(4-aminobutyl)acetamide Hydrochloride as a Monoacetylated Polyamine

As a monoacetylated polyamine, N-(4-aminobutyl)acetamide hydrochloride plays a crucial role in the metabolic pathways of polyamines. Acetylation neutralizes the positive charge on the amino group of putrescine, which can alter its interaction with negatively charged cellular components like DNA, RNA, and proteins. Furthermore, N-acetylputrescine is a known precursor in an alternative biosynthetic pathway for the neurotransmitter γ-aminobutyric acid (GABA). nih.gov This metabolic link underscores the compound's importance in neurochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN2O B100475 N-Acetylputrescine hydrochloride CAS No. 18233-70-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminobutyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-2-4-7;/h2-5,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBECFEJUQZXMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499571
Record name N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18233-70-0
Record name Monoacetyl-1,4-diaminobutane hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18233-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Perspectives in Polyamine Research

The story of N-(4-aminobutyl)acetamide hydrochloride is intertwined with the broader history of polyamine research. The initial discovery of polyamines dates back to 1678, when Antonie van Leeuwenhoek first observed crystals of spermine (B22157) in human semen. nih.gov However, the elucidation of the structures of spermine and other polyamines like spermidine (B129725) and putrescine did not occur until the early 20th century. nih.gov

The identification of acetylated polyamines came much later, with the advent of more sophisticated analytical techniques. Early investigations in the 1970s and 1980s were pivotal in identifying N-acetylated derivatives of polyamines in various biological samples. For instance, studies on cultured human lymphocytes demonstrated the synthesis of N-acetylputrescine from putrescine. nih.gov Its presence was also confirmed in human urine, highlighting its role as a metabolic end product. hmdb.ca These early discoveries were crucial in shaping our understanding of the complex metabolic pathways and regulatory mechanisms governing polyamine function. The development of chromatographic methods, such as paper chromatography and thin-layer chromatography, followed by mass spectrometry, were instrumental in the definitive identification of these acetylated compounds in biological matrices. nih.gov

Significance in Contemporary Biological and Biomedical Research

Established Laboratory Synthesis Routes

The primary and most direct method for synthesizing N-(4-aminobutyl)acetamide hydrochloride is through the mono-acetylation of its diamine precursor, putrescine. This process requires careful control to favor the formation of the mono-acetylated product over the di-acetylated byproduct.

The fundamental transformation in the synthesis of N-(4-aminobutyl)acetamide is the acetylation of putrescine (1,4-diaminobutane). This reaction introduces an acetyl group (-COCH₃) onto one of the terminal primary amine groups of the putrescine molecule. In biological systems, this conversion is catalyzed by specific enzymes like putrescine acetyltransferase. wikipedia.org In a laboratory setting, this transformation is achieved using chemical acetylating agents. The core reaction involves the nucleophilic attack of one of the amino groups of putrescine on the electrophilic carbonyl carbon of the acetylating agent.

The choice of acetylating agent is critical in the synthesis of N-(4-aminobutyl)acetamide. The most common reagents for this purpose are acetic anhydride (B1165640) and acetyl chloride, known for their high reactivity and efficiency in acetylating amines.

Acetic Anhydride: This reagent is widely used for acetylation due to its reactivity and the fact that the byproduct, acetic acid, is relatively easy to remove. The reaction of putrescine with acetic anhydride must be carefully controlled, typically by using a specific stoichiometry to favor mono-acetylation. uomustansiriyah.edu.iqyoutube.com The reaction mechanism involves the nucleophilic amine attacking one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to form the N-acetylated product and an acetate (B1210297) anion. youtube.com

Acetyl Chloride: As a more reactive acyl halide, acetyl chloride offers a vigorous alternative for acetylation. google.com Its reaction with amines is rapid and exothermic, producing the desired amide and hydrogen chloride (HCl) gas. researchgate.net When acetyl chloride is used, the HCl generated in situ can protonate the unreacted amino group of the product or any remaining starting material, which can influence the reaction's progression. The direct formation of the hydrochloride salt can be achieved using this reagent, or by subsequent treatment with an HCl solution. researchgate.net

Acetylating AgentFormulaByproductReactivityKey Considerations
Acetic Anhydride(CH₃CO)₂OAcetic AcidHighRequires careful control of stoichiometry to avoid di-acetylation.
Acetyl ChlorideCH₃COClHClVery HighReaction is highly exothermic; byproduct HCl can form salts in situ. google.comresearchgate.net

Optimizing the synthesis of N-(4-aminobutyl)acetamide hydrochloride is crucial for maximizing the yield of the desired mono-acetylated product while minimizing the formation of the di-acetylated impurity, N,N'-(butane-1,4-diyl)diacetamide. Key parameters for optimization include:

Stoichiometry: The molar ratio of putrescine to the acetylating agent is the most critical factor. Using a controlled excess of putrescine can statistically favor mono-acetylation. Conversely, adding the acetylating agent slowly to a solution of putrescine allows for more precise control.

Temperature: Acetylation reactions are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the acetylating agent helps to control the reaction rate and prevent side reactions. uobabylon.edu.iq

Solvent: The choice of solvent is important for dissolving the reactants and modulating reactivity. Aprotic solvents are often preferred to prevent reaction with the acetylating agent.

Purification: After the reaction, the product mixture must be purified. This typically involves techniques such as extraction, crystallization, or column chromatography to separate the mono-acetylated product from unreacted putrescine and the di-acetylated byproduct. The final step involves precipitating the hydrochloride salt, often by treating a solution of the purified free base with hydrochloric acid. Recrystallization is then used to obtain the final product with high purity. nih.gov

Advanced Synthetic Strategies

Beyond basic batch synthesis, advanced strategies can be employed to improve efficiency, control, and scalability.

While the direct acetylation of putrescine is a one-step conversion, the synthesis of N-(4-aminobutyl)acetamide hydrochloride can be integrated into more complex, multi-step sequences for creating more elaborate molecules. syrris.jp For instance, protecting group chemistry could be employed for selective acetylation. One amino group of putrescine could be protected with a removable group (like a Boc group), followed by acetylation of the free amine. The final step would be the deprotection of the protected group to yield the mono-acetylated product, which can then be converted to the hydrochloride salt.

Furthermore, modern techniques such as flow chemistry offer precise control over reaction parameters like temperature, pressure, and reaction time by passing reactants through immobilized reagents or catalysts in a continuous stream. syrris.jp This methodology can enhance selectivity and yield in reactions like mono-acetylation. syrris.jp

Transitioning the synthesis from a laboratory bench to a larger, industrial scale introduces several critical considerations: nih.gov

Process Safety: The exothermic nature of acetylation requires robust thermal management systems to prevent runaway reactions, especially when using highly reactive agents like acetyl chloride.

Impurity Profile: Consistent control over the reaction to minimize the di-acetylated byproduct is crucial for ensuring the purity and quality of the final product.

Workup and Isolation: The procedures for neutralizing the reaction, separating the product, and performing the salt formation must be efficient and scalable. This includes managing large volumes of solvents and byproducts.

A thorough risk assessment of the chemical process is necessary to ensure safety and reproducibility during large-scale production. nih.gov

Chemical Reactivity and Derivatization of N-(4-aminobutyl)acetamide Hydrochloride

N-(4-aminobutyl)acetamide hydrochloride, also known as acetylputrescine, is a mono-acetylated derivative of the polyamine putrescine. Its chemical behavior is dictated by the functional groups present: a primary amine, a secondary amide, and the hydrochloride salt. These features allow it to participate in a range of chemical transformations, including nucleophilic substitutions, hydrolysis, and complex biosynthetic pathways.

Nucleophilic Substitution Reactions

The chemical structure of N-(4-aminobutyl)acetamide contains two nitrogen atoms, but the primary terminal amine is the most significant nucleophilic center. The lone pair of electrons on this nitrogen is readily available to attack electrophilic centers, making it reactive in nucleophilic substitution reactions. In contrast, the nitrogen of the amide group is a very poor nucleophile because its lone pair is delocalized by resonance with the adjacent carbonyl group.

A key reaction demonstrating the nucleophilicity of the primary amine is its participation in nucleophilic acyl substitution. In this type of reaction, the amine attacks the carbonyl carbon of an acyl compound (like an acyl chloride or anhydride), leading to the formation of a new amide bond. This displaces the leaving group from the acyl compound.

For instance, the amine group can react with acylating agents to form more complex amides. This reactivity is fundamental in synthetic organic chemistry for building larger molecules. The general mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon, followed by the elimination of a leaving group.

General Scheme: Nucleophilic Acyl Substitution
A general reaction scheme showing a primary amine (R-NH2) acting as a nucleophile, attacking an acyl chloride (R'-COCl). This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and a proton to form a new, more complex amide (R-NH-CO-R').
This reaction pathway illustrates the role of the primary amine as a nucleophile in forming a new C-N bond.

Hydrolysis Pathways and Products

The amide bond in N-(4-aminobutyl)acetamide is susceptible to hydrolysis, a reaction that cleaves this bond through the addition of water. This process can be catalyzed by either acid or base and typically requires heating. youtube.commasterorganicchemistry.com The hydrolysis reaction breaks the molecule into its constituent parts: putrescine (1,4-diaminobutane) and acetic acid. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.comkhanacademy.org A tetrahedral intermediate is formed, and following a series of proton transfers, the C-N bond is cleaved. The leaving group is ammonia (B1221849) (in the case of a primary amide) or an amine, which is protonated under the acidic conditions to form an ammonium (B1175870) salt. masterorganicchemistry.com For N-(4-aminobutyl)acetamide, this results in the formation of acetic acid and the dihydrochloride (B599025) salt of putrescine. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a potent nucleophile, directly attacking the amide's carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate which then collapses, expelling the amide anion (a poor leaving group). This step is generally slow and often requires heat. The reaction is driven to completion by a subsequent acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide anion, yielding a carboxylate salt and an amine. chemistrysteps.com In this case, the final products are sodium acetate and putrescine.

The table below summarizes the products of these hydrolysis pathways.

ConditionCatalyst/ReagentProductsReaction Notes
AcidicH3O+ (e.g., aq. HCl), HeatAcetic Acid and Putrescine DihydrochlorideReaction is irreversible as the amine product is protonated. youtube.com
Basic-OH (e.g., aq. NaOH), HeatAcetate Salt (e.g., Sodium Acetate) and PutrescineReaction is driven forward by the final deprotonation of the carboxylic acid. chemistrysteps.com

Formation of Metabolites through Enzymatic Interaction

While specific metabolic studies on N-(4-aminobutyl)acetamide are not extensively documented, its metabolism can be predicted based on its chemical structure and known biochemical pathways for similar compounds. The primary amine and amide functional groups are key sites for enzymatic transformations, primarily categorized as Phase I and Phase II reactions.

Phase I Reactions: Phase I metabolism typically involves oxidation, reduction, or hydrolysis. The primary amine of N-(4-aminobutyl)acetamide could be a substrate for enzymes like monoamine oxidases (MAOs), which catalyze oxidative deamination to produce an aldehyde.

Phase II Reactions: Phase II metabolism involves the conjugation of the molecule with endogenous substances to increase water solubility and facilitate excretion. The primary amine is a prime target for N-acetylation, a common metabolic pathway catalyzed by N-acetyltransferase (NAT) enzymes, which use acetyl-CoA as the acetyl group donor. researchgate.netquora.com Interestingly, human arylamine N-acetyltransferase NAT2, previously thought to act only on aromatic amines, has been shown to acetylate aliphatic amines as well, suggesting a plausible pathway for the further acetylation of N-(4-aminobutyl)acetamide. nih.gov

Additionally, enzymatic hydrolysis of the amide bond by amidase enzymes represents another potential metabolic route, which would mirror the chemical hydrolysis to yield putrescine and acetic acid.

The following table outlines potential metabolic transformations.

Metabolic PhaseReaction TypeEnzyme Class (Example)Potential Product
Phase IOxidative DeaminationMonoamine Oxidase (MAO)Corresponding aldehyde
Phase IIN-AcetylationN-Acetyltransferase (NAT)N,N'-diacetyl-1,4-diaminobutane
Phase I (Hydrolytic)Amide HydrolysisAmidase / PeptidasePutrescine and Acetic Acid

Incorporation into Complex Biosynthetic Pathways (e.g., pyrrolizidine (B1209537) alkaloids in plants)

N-(4-aminobutyl)acetamide is structurally related to key intermediates in the biosynthesis of pyrrolizidine alkaloids (PAs) in various plant species. researchgate.net These alkaloids are synthesized as a defense mechanism against herbivores. wikipedia.org The core of this biosynthetic pathway involves the polyamine putrescine, which serves as the foundational building block for the characteristic necine base of the alkaloids. researchgate.net

The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). cdnsciencepub.comnih.govresearchgate.net In plants, this NAD+-dependent reaction can also utilize spermidine (B129725) as the donor of the aminobutyl moiety. cdnsciencepub.comnih.gov

Homospermidine then undergoes a two-step oxidative deamination of both its primary amino groups, catalyzed by a single copper-containing amine oxidase. nih.gov This process leads to intramolecular cyclization, forming the bicyclic pyrrolizidine backbone, which is a precursor to various necine bases like retronecine. rsc.orgunigoa.ac.in

While N-(4-aminobutyl)acetamide itself is not a direct intermediate, its hydrolyzed product, putrescine, is the essential starting material for this entire pathway. The acetylation and deacetylation of putrescine are important regulatory steps in polyamine metabolism within cells, indicating a close biochemical relationship between N-(4-aminobutyl)acetamide and the PA biosynthetic pathway.

Simplified Biosynthetic Pathway to Pyrrolizidine Alkaloid Core
A simplified biochemical pathway showing two molecules of Putrescine being converted into Homospermidine by the enzyme Homospermidine Synthase (HSS). Homospermidine then undergoes oxidative cyclization to form the Pyrrolizidine Ring, which is the core structure of necine bases like Retronecine.
The pathway begins with putrescine, the deacetylated form of N-(4-aminobutyl)acetamide, highlighting its role as a primary precursor in the formation of complex alkaloids. cdnsciencepub.comrsc.org

Role in Polyamine Metabolism

The concentration of polyamines within a cell is tightly controlled through a balance of biosynthesis, catabolism, and transport. N-(4-aminobutyl)acetamide is a key metabolite in the polyamine interconversion pathway, a catabolic route that allows for the conversion of higher polyamines like spermidine and spermine (B22157) back into lower forms, such as putrescine. nih.govreactome.org

Substrate for Polyamine Oxidase

The polyamine interconversion pathway involves two key enzymatic steps: acetylation followed by oxidation. After polyamines are acetylated, the resulting N-acetylpolyamines become substrates for a flavin-dependent enzyme, acetylpolyamine oxidase (APAO). nih.govphysiology.org This enzyme specifically recognizes and oxidizes N-acetylated polyamines. portlandpress.comresearchgate.net The primary substrates for APAO are N¹-acetylspermidine and N¹-acetylspermine. nih.govresearchgate.netwikipedia.org The oxidation of N¹-acetylspermidine by APAO yields putrescine, while the oxidation of N¹-acetylspermine produces spermidine. nih.govnih.govuniprot.org

While N-(4-aminobutyl)acetamide itself is not the direct substrate that regenerates a different polyamine via APAO, its formation is an integral part of the catabolic flux that feeds into this oxidative pathway. The entire process allows the cell to regulate the levels of individual polyamines, converting them back to their precursors as needed. nih.govreactome.org

Interaction with Diamine N-acetyltransferase

N-(4-aminobutyl)acetamide is formed through the direct acetylation of its precursor, putrescine. hmdb.ca This reaction is catalyzed by spermidine/spermine N¹-acetyltransferase (SSAT), a rate-limiting enzyme in the polyamine catabolic pathway. pnas.orgnih.gov SSAT transfers an acetyl group from acetyl-CoA to the N¹ position of spermidine or spermine, and it can also acetylate the diamine putrescine. physiology.orgportlandpress.com The induction of SSAT activity is a primary mechanism for reducing intracellular polyamine levels. pnas.orgnih.gov By converting polyamines into their acetylated forms, SSAT marks them for either export out of the cell or for degradation via acetylpolyamine oxidase. physiology.orgpnas.org Therefore, the synthesis of N-(4-aminobutyl)acetamide represents a critical control point in maintaining polyamine homeostasis.

Key Enzymes in N-(4-aminobutyl)acetamide Metabolism

EnzymeAbbreviationFunctionRelation to N-(4-aminobutyl)acetamide
Spermidine/Spermine N¹-acetyltransferaseSSAT / SAT1Catalyzes the transfer of an acetyl group from acetyl-CoA to polyamines. nih.govDirectly synthesizes N-(4-aminobutyl)acetamide from putrescine. hmdb.ca
Acetylpolyamine OxidaseAPAO / PAOOxidizes N-acetylated polyamines. nih.govActs on other acetylated polyamines (N¹-acetylspermidine) in the same pathway. wikipedia.org
Acetylpolyamine AmidohydrolaseAPAHCatalyzes the deacetylation of acetylated polyamines. genscript.comConverts N-(4-aminobutyl)acetamide back to putrescine. researchgate.net
Histone Deacetylase 10HDAC10A eukaryotic enzyme with polyamine deacetylase activity. nih.govCan deacetylate N-(4-aminobutyl)acetamide. nih.gov

Reversible Acetylation Processes

The acetylation of putrescine to N-(4-aminobutyl)acetamide is a reversible process, adding another layer of regulation to polyamine concentrations. While SSAT is responsible for its formation, other enzymes can catalyze the reverse reaction, removing the acetyl group to regenerate the parent polyamine. nih.gov This deacetylation is performed by enzymes known as acetylpolyamine amidohydrolases (APAHs) and certain histone deacetylases (HDACs), specifically HDAC10. genscript.comnih.govnih.gov These enzymes hydrolyze the acetyl group from acetylated polyamines, including N-(4-aminobutyl)acetamide, yielding putrescine and acetate. researchgate.netnih.gov This reversible acetylation allows the cell to fine-tune polyamine levels, either marking them for degradation or recycling them back into their active forms.

Influence on Cellular Physiology and Signaling

Through its role in the regulation of polyamine pools, N-(4-aminobutyl)acetamide is indirectly involved in the fundamental cellular processes that are governed by polyamines, including cell growth, differentiation, and proliferation.

Modulation of Cell Growth and Differentiation

Polyamines are essential for cell growth, and their intracellular concentrations are typically high in rapidly proliferating cells. biorxiv.org Conversely, polyamine levels tend to decrease as cells undergo differentiation. biorxiv.org The catabolism of polyamines, which involves the production of N-(4-aminobutyl)acetamide, is therefore heightened in certain physiological and pathological states. Studies have shown that the intracellular levels of acetylated polyamines, including N-acetylputrescine, are significantly higher in transformed (cancerous) cells compared to their normal counterparts. nih.gov This suggests that the metabolic flux through the polyamine catabolic pathway is increased in these highly proliferative cells. mdpi.com However, it is the tight regulation of polyamine levels, rather than the presence of the acetylated products themselves, that appears to be critical for cellular growth. nih.gov For instance, in one study, the supplementation of N-acetylputrescine into the culture medium did not rescue proliferation defects caused by the inhibition of its synthesis, indicating the importance of the regulatory process itself. nih.gov

Regulation of Cell Proliferation

The regulation of cell proliferation is intrinsically linked to the control of the cell cycle, a process in which polyamines play a crucial role. dntb.gov.ua The catabolic pathway initiated by SSAT is a key determinant of intracellular polyamine concentrations. nih.gov By converting putrescine to N-(4-aminobutyl)acetamide, SSAT effectively reduces the pool of available putrescine, which is the precursor for the synthesis of spermidine and spermine. nih.gov Overexpression of SSAT can lead to a rapid depletion of polyamines, resulting in growth arrest and apoptosis. nih.gov Therefore, the synthesis of N-(4-aminobutyl)acetamide is a critical step in a metabolic pathway that directly influences cell proliferation by controlling the levels of growth-essential polyamines. mdpi.com

Summary of Research Findings

Area of ResearchKey FindingSignificance
Polyamine InterconversionN-(4-aminobutyl)acetamide is formed from putrescine by SSAT and can be deacetylated back to putrescine. hmdb.canih.govDemonstrates its role as a key intermediate in the reversible, catabolic regulation of polyamine homeostasis.
Cellular ProliferationLevels of N-acetylputrescine are often elevated in rapidly proliferating transformed cells. nih.govHighlights the increased flux of polyamine catabolism in cancer cells.
Growth RegulationOverexpression of the enzyme that synthesizes N-(4-aminobutyl)acetamide (SSAT) can lead to growth arrest. nih.govShows that the regulation of polyamine pools, via acetylation, is critical for controlling cell proliferation.

Impact on Apoptosis Pathways

While direct studies on the specific impact of N-(4-aminobutyl)acetamide hydrochloride on apoptosis are limited, research on related polyamines and their metabolic pathways provides some insight. Polyamines are known to be involved in the regulation of programmed cell death. Elevated levels of N-acetylputrescine have been observed in neurodegenerative conditions such as Parkinson's disease, suggesting a potential role in pathological cellular processes that may involve apoptosis. nih.gov

The precursor to N-(4-aminobutyl)acetamide, putrescine, has been shown to induce apoptosis when its intracellular concentrations are significantly increased. This suggests that the deregulation of polyamine homeostasis can lead to the activation of apoptotic pathways. nih.gov One of the key indicators of apoptosis is the activation of caspases, a family of protease enzymes. Studies on putrescine-induced cell death have demonstrated the induction of caspase-3, a key executioner caspase. nih.gov

Furthermore, the broader family of acetylated polyamines has been implicated in cellular processes that can influence cell survival and death. The balance between polyamines and their acetylated derivatives is crucial for normal cell function, and disturbances in this balance can trigger apoptotic responses.

Compound Observed Effect on Apoptosis Cellular Context
High levels of Putrescine (precursor)Induction of apoptosis, activation of caspase-3. nih.govChinese Hamster Ovary (CHO) cells. nih.gov
N-acetylputrescineElevated levels associated with Parkinson's disease. nih.govHuman plasma. nih.gov

Effects on DNA Stabilization and Protein Synthesis

Acetylated polyamines, including N-(4-aminobutyl)acetamide, are understood to play a role in the modulation of DNA structure and stability. Polyamines, being cationic molecules, can interact with the negatively charged phosphate (B84403) backbone of DNA. The acetylation of polyamines neutralizes their positive charges, which in turn reduces their affinity for DNA. nih.gov This modulation of binding affinity is thought to be a mechanism for regulating chromatin structure and, consequently, gene expression.

Research suggests that polyamine acetylation, in concert with histone acetylation, can alter the conformation and stability of nucleosome core particles, potentially facilitating processes such as DNA replication and transcription. nih.gov While unmodified polyamines like spermine and spermidine are more effective at stabilizing DNA, acetylated forms are slightly less effective but still contribute to conformational changes in DNA. nih.gov

Molecule Interaction with DNA Effect on DNA Structure
Polyamines (general)Bind to the phosphate backbone.Can induce conformational changes and stabilize DNA structure.
Acetylated PolyaminesReduced binding affinity compared to unmodified polyamines. nih.govAlter the conformation and lower the stability of the nucleosome core. nih.gov

Interplay with Cellular Stress Responses

The involvement of N-(4-aminobutyl)acetamide in cellular stress responses is an emerging area of research. In plants, the synthesis of N-acetylputrescine is induced in response to various stressors, including cold and pathogen infection, suggesting a role in stress adaptation. researchgate.net

In human health, elevated levels of acetylated polyamines, including N-acetylputrescine, have been identified as potential biomarkers for stress and disease severity in conditions such as COVID-19 and neurodegenerative diseases. researchgate.net This suggests that the acetylation of polyamines is a component of the broader metabolic response to cellular stress. The catabolism of acetylated polyamines by polyamine oxidase generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). mdpi.com While ROS are essential for normal cellular signaling, excessive levels can lead to oxidative stress, which is a key component of many cellular stress response pathways.

The integrated stress response (ISR) is a key signaling network that cells activate in response to a variety of stressors. It involves the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a general inhibition of protein synthesis while selectively promoting the translation of stress-responsive mRNAs. numberanalytics.com While direct links between N-(4-aminobutyl)acetamide and the ISR are not yet established, its connection to oxidative stress suggests a potential for interplay with this and other stress response pathways.

Interactions with Biological Macromolecules

Enzyme Binding Affinities (e.g., polyamine oxidase)

N-(4-aminobutyl)acetamide is a known substrate for polyamine oxidase (PAO), an enzyme involved in the catabolism of polyamines. Studies on bovine serum have identified a putrescine oxidase for which N-acetylputrescine is a superior substrate compared to other acetylated polyamines like N1- or N8-acetylspermidine. nih.gov This enzyme displays a high affinity for putrescine, with an apparent Michaelis constant (Km) of 2.6 µM. nih.gov In the context of Parkinson's disease treatment, it has been noted that Monoamine Oxidase B (MAO-B) mediates the transformation of N-acetylputrescine into N-acetyl-γ-aminobutyraldehyde. wikipedia.org

The enzymatic conversion of N-(4-aminobutyl)acetamide is a key step in the polyamine metabolic pathway, allowing for the recycling of putrescine or its further degradation.

Enzyme Substrate(s) Km Value (for Putrescine) Note
Putrescine Oxidase (bovine serum)Putrescine, N-acetylputrescine, Cadaverine, 1,3-diaminopropane. nih.gov2.6 µM. nih.govN-acetylputrescine is a superior substrate to N1- or N8-acetylspermidine. nih.gov
Monoamine Oxidase B (MAO-B)N-acetylputrescine. wikipedia.orgNot specifiedMetabolizes N-acetylputrescine to N-acetyl-γ-aminobutyraldehyde. wikipedia.org

Receptor and Protein Interactions

The interaction of polyamines with various proteins is crucial for their biological functions. Polyamines can bind to negatively charged regions on protein surfaces, potentially modulating protein-protein interactions and inducing conformational changes. nih.govresearchgate.net While specific receptor binding studies for N-(4-aminobutyl)acetamide are not widely available, the broader class of polyamines is known to interact with several types of receptors and ion channels.

For instance, polyamines can modulate the activity of G protein-coupled receptors (GPCRs) and ion channels, including inwardly rectifying potassium (Kir) channels. researchgate.net These interactions are generally electrostatic in nature, involving the positive charges of the polyamines and acidic residues on the proteins. The acetylation of polyamines, as in N-(4-aminobutyl)acetamide, reduces their positive charge, which would likely alter the affinity and nature of these interactions compared to their unmodified counterparts.

Nucleic Acid Associations

As discussed in section 3.2.4, N-(4-aminobutyl)acetamide, as an acetylated polyamine, interacts with nucleic acids, primarily DNA and RNA. The acetylation of polyamines reduces their net positive charge, thereby weakening their electrostatic interaction with the negatively charged phosphate groups of nucleic acids. nih.gov This modulation of binding affinity is believed to be a key mechanism in regulating the structure and function of chromatin. nih.gov

Studies have shown that both polyamines and acetylpolyamines can increase the stability and alter the conformation of nucleosome core particles. nih.gov While acetylpolyamines are slightly less effective than their unmodified counterparts in stabilizing these structures, they still play a significant role in inducing conformational changes in DNA. nih.gov When polyamines like spermidine and spermine become acetylated, they are less likely to interact with RNA. researchgate.net

Immunomodulatory Functions

Polyamines are deeply involved in the functioning of the adaptive immune system, influencing B cell and T cell activation. nih.gov They are essential for the normal growth and development of immune cells and play a critical role in immune responses. imrpress.com The concentration of polyamines can significantly impact immune cell activity, with high levels being associated with enhanced activity in the context of tumor cells and autoimmune diseases. imrpress.com

These molecules exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory factors and modulating cellular inflammatory signaling pathways. imrpress.com For instance, polyamines can suppress the production of pro-inflammatory cytokines from immune cells upon stimulation. jst.go.jp

Polyamines are pivotal for normal T cell function, including activation and differentiation. nih.govimrpress.com Following T cell activation, there is an increase in the enzymatic activity of ornithine decarboxylase, a key enzyme in polyamine biosynthesis, highlighting the importance of these molecules for T cell responses. nih.gov

The influence of polyamines on T cell differentiation is complex. For example, spermidine can adjust the Th17/Treg balance, which is crucial for controlling inflammation. imrpress.com Moreover, polyamine metabolism is a central determinant of helper T cell lineage fidelity. nih.gov A deficiency in the enzymes required for polyamine synthesis can lead to a severe failure of CD4+ T cells to correctly specify their lineage, resulting in the aberrant expression of multiple cytokines. researchgate.net

Polyamines and their derivatives have also been reported to modulate the production of interleukin-2 (B1167480) (IL-2), a cytokine crucial for T cell proliferation. imrpress.comnih.gov Specifically, products of polyamine oxidation can down-regulate IL-2 production by peripheral blood T cells. nih.gov This suggests a potential mechanism by which polyamine levels can influence the magnitude of T cell-mediated immune responses.

Furthermore, the polyamine/hypusine axis has been shown to downmodulate the differentiation of tissue-resident memory T cells. nih.gov In the context of anti-tumor immunity, reduced levels of spermidine in CD8+ T cells have been correlated with non-responsiveness to PD-1 antibody therapy in aged mice, and spermidine supplementation could enhance anti-tumor immunity. nih.gov

Interestingly, a patent for a novel ionizable lipid for nucleic acid delivery mentions the use of N-(4-aminobutyl)acetamide hydrochloride in the synthesis of a lipid nanoparticle (LNP). google.com These LNPs, when used to deliver mRNA, were found to elicit a Th1-like biased immune response in experimental animals, characterized by a specific CD8+ T cell response with minimal IL-2 and IL-4 production. google.com This finding, although indirect, suggests that a compound containing the N-(4-aminobutyl)acetamide moiety can be part of a formulation that influences the nature of the T cell response.

Interactive Data Table: Effects of Polyamines on T Cell Functions

Polyamine/DerivativeEffectCell TypeKey FindingsReferences
General PolyaminesEssential for activation and functionT CellsIncreased ornithine decarboxylase activity upon T cell activation. nih.gov nih.gov
SpermidineAdjusts Th17/Treg balanceT Helper CellsReduces IL-17A levels and increases Foxp3+ cells. imrpress.com imrpress.com
Polyamine Oxidation ProductsDown-regulate IL-2 productionPeripheral Blood T CellsInhibits a key cytokine for T cell proliferation. nih.gov nih.gov
SpermidineEnhances anti-tumor immunityCD8+ T CellsSupplementation improved responsiveness to PD-1 therapy in aged mice. nih.gov nih.gov
N-(4-aminobutyl)acetamide moiety (in LNP)Elicits Th1-biased immune responseCD8+ T CellsPart of a formulation that induced a specific cellular immune response. google.com google.com

N 4 Aminobutyl Acetamide Hydrochloride in Disease Pathophysiology and Biomarker Research

Association with Cancer Development and Progression

The involvement of polyamines in cell growth and proliferation has long suggested their connection to cancer. Altered polyamine metabolism is now considered a hallmark of many malignancies, with N-(4-aminobutyl)acetamide being a key metabolite in this pathway.

Polyamines are essential for cell proliferation, and their metabolism is often dysregulated in cancer cells to support rapid tumor growth. mdpi.com This dysregulation leads to changes in the levels of various polyamines and their derivatives in bodily fluids, which can be indicative of malignancy. mdpi.com Research has shown that the excretion of acetylated polyamines, including N-(4-aminobutyl)acetamide, is altered in cancer patients. For instance, studies have identified N-(4-aminobutyl)acetamide in the urine of cancer patients, highlighting the systemic changes in polyamine metabolism that accompany the disease. nih.gov

One study investigating polyamine levels in squamous cell carcinoma of the lung (SCCL) found that N-acetylputrescine levels were significantly increased in the plasma of rats with induced SCCL. nih.gov This suggests that the metabolic pathway leading to the formation of N-acetylputrescine from putrescine is disturbed during the progression of this type of lung cancer. nih.gov The accumulation of N-acetylputrescine may be due to an imbalance in its synthesis and catabolism, reflecting the underlying pathological changes in cancer cells. nih.gov

Changes in Plasma Polyamines in a Rat Model of Squamous Cell Carcinoma of the Lung (SCCL)
CompoundChange in SCCL ModelPotential Significance
N-acetylputrescineIncreasedEarly biomarker for SCCL. nih.gov
CadaverineIncreasedBiomarker for the development of SCCL and for evaluating therapeutic effect. nih.gov
1,3-diaminopropaneIncreasedEarly biomarker for SCCL and for evaluating therapeutic effect. nih.gov

The diagnostic potential of N-(4-aminobutyl)acetamide and related polyamines extends to their correlation with other established cancer markers. For example, in benign prostatic hyperplasia (BPH), a condition that can precede prostate cancer, urinary concentrations of N-acetylputrescine are significantly increased compared to normal controls. koreamed.org While not a malignancy, this highlights the sensitivity of N-acetylputrescine levels to proliferative changes in tissues.

In the context of cancer, the ratios of different acetylated polyamines have been proposed as more specific biomarkers than the levels of a single compound. For instance, the ratio of N1-acetylspermidine to N8-acetylspermidine in urine has been found to be considerably higher in cancer patients compared to healthy individuals, suggesting this ratio could serve as a biochemical marker for cancer. biorxiv.org While this doesn't directly involve N-(4-aminobutyl)acetamide, it underscores the importance of the broader polyamine acetylation profile in cancer diagnostics. Further research is needed to fully elucidate the correlation of N-(4-aminobutyl)acetamide with specific cancer markers and its utility in different cancer types.

Potential as a Biomarker for Specific Diseases

The unique metabolic profile of N-(4-aminobutyl)acetamide has led to investigations into its utility as a biomarker for a variety of diseases beyond cancer.

Early diagnosis of Parkinson's disease (PD) remains a significant challenge, often relying on the presentation of motor symptoms after substantial neurodegeneration has already occurred. annlabmed.orgmdpi.com Recent research has identified N-acetylputrescine (NAP), another name for N-(4-aminobutyl)acetamide, as a key component of a promising biomarker panel for the early detection of PD. nih.gov

A study involving 194 Parkinson's disease patients and 197 healthy controls found that plasma levels of NAP were increased by 28% in individuals with PD. researchgate.net When used in combination with clinical features such as loss of smell, depression/anxiety, and acting out dreams, NAP demonstrated significant diagnostic utility. nih.govresearchgate.net This multi-tiered panel showed a high area under the curve (AUC) of 0.9 and an odds ratio of 20.4 for diagnosing Parkinson's disease, indicating a strong predictive capability. researchgate.net

Diagnostic Utility of N-acetylputrescine (NAP) in Parkinson's Disease
Biomarker/PanelArea Under the Curve (AUC)Odds Ratio (OR)Key Finding
NAP alone0.72 researchgate.net4.79 researchgate.netModerately effective as a standalone biomarker. researchgate.net
NAP + Clinical Features0.9 researchgate.net20.4 researchgate.netHighly effective as part of a diagnostic panel. nih.govresearchgate.net

In the realm of infectious diseases, N-(4-aminobutyl)acetamide has emerged as a potential biomarker for bacterial infections, especially those caused by gram-negative bacteria. A recent study performing metabolomics on plasma samples from patients with bloodstream infections (BSI) identified elevated levels of bacterially-derived N-acetylputrescine. nih.gov

Crucially, higher levels of N-acetylputrescine were associated with worse clinical outcomes in patients with gram-negative BSI. nih.gov The study identified the bacterial enzyme SpeG as responsible for the acetylation of putrescine to form N-acetylputrescine. nih.gov This finding suggests that elevated N-acetylputrescine in the plasma of infected individuals is a direct result of bacterial metabolism. nih.gov Therefore, monitoring N-acetylputrescine levels could not only aid in the diagnosis of gram-negative BSI but also provide prognostic information. nih.gov

In hematological malignancies such as leukemia, polyamine metabolism is also significantly altered. Studies have shown that urinary polyamine levels are often elevated in patients with acute leukemia. annlabmed.org Specifically, the excretion of acetylputrescine has been observed to increase drastically immediately following the commencement of chemotherapy in children with acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). nih.gov

This increase in acetylputrescine excretion is thought to be due to several factors, including the destruction of tumor cells, the induction of the enzyme ornithine decarboxylase, and cell recovery after therapy. nih.gov The pattern of polyamine excretion, including that of acetylputrescine, may serve as an indicator of the response to chemotherapy. nih.gov For example, a positive correlation has been found between leukocyte counts and the excretion of acetylspermidine, a related acetylated polyamine. nih.gov Further investigation into the specific dynamics of N-(4-aminobutyl)acetamide in leukemia could solidify its role as a biomarker for monitoring disease progression and therapeutic efficacy. nih.gov

Despite a comprehensive search for scientific literature, no direct research linking the chemical compound N-(4-aminobutyl)acetamide hydrochloride , also known as N-Acetylputrescine hydrochloride , to age-related variations in red blood cell concentrations or demographic factors could be identified.

The performed searches aimed to uncover studies focusing on the role of this specific compound in the context of erythrocyte aging and its potential as a biomarker in relation to demographic parameters. However, the available scientific literature does not appear to contain research that addresses this particular intersection of topics.

General research on the aging of red blood cells points to a variety of other biomarkers and physiological changes, such as alterations in membrane proteins, increased oxidative stress, and changes in cell morphology and deformability. Similarly, the biological roles of N-Acetylputrescine have been investigated in other contexts, including cell proliferation and as a potential biomarker for certain diseases unrelated to red blood cell aging.

Therefore, due to the absence of specific data and research findings on the subject as outlined, it is not possible to generate an article that would accurately and informatively address the requested topics of "Age-Related Variations in Biological Levels" and "Red Blood Cell Concentrations and Demographic Factors" for N-(4-aminobutyl)acetamide hydrochloride.

Based on a comprehensive review of publicly available scientific literature, there is no evidence to support the therapeutic and research applications of N-(4-aminobutyl)acetamide hydrochloride as outlined in the provided article structure. Research on this compound, more commonly known as N-acetylputrescine, does not indicate its use as a therapeutic agent for cancer or cardiac ischemia. Instead, its primary role in scientific research appears to be that of a biomarker.

Specifically, studies have identified N-acetylputrescine as a potential biomarker for certain types of cancer, including lung and colorectal cancer. nih.govnih.govmdpi.comnih.gov Levels of this compound have been observed to be elevated in patients with these conditions and tend to decrease following anti-cancer therapy, suggesting its utility in monitoring disease progression and treatment response. nih.govnih.gov

The existing research directly contradicts the premises of the requested article:

Antitumor Efficacy: No studies were found that demonstrate an antitumor effect of N-(4-aminobutyl)acetamide hydrochloride. In contrast, a study on its metabolic precursor, putrescine, found that it stimulated the proliferation of a colon carcinoma cell line. nih.gov

Inhibition of Intestinal Cancer Cell Growth: The literature indicates that fecal N-acetylputrescine is elevated in patients with colorectal lesions, which is inconsistent with a role as an inhibitor of cancer cell growth. mdpi.com

Anti-angiogenic Effects: There is no scientific literature linking N-(4-aminobutyl)acetamide hydrochloride to anti-angiogenic effects.

Modulation of Cancer Cell Proliferation and Apoptosis: No evidence supports that this compound modulates cancer cell proliferation or apoptosis in a therapeutic manner.

Potential in Cardiac Ischemia Models: Research on related polyamines in simulated cardiac ischemia models suggests that inhibiting the synthesis of putrescine is protective against apoptosis. researchgate.net This implies that the pathway leading to N-(4-aminobutyl)acetamide hydrochloride may be detrimental, rather than beneficial, in this context.

Antioxidant and Anti-inflammatory Properties: The search did not yield any information regarding antioxidant or anti-inflammatory properties of N-(4-aminobutyl)acetamide hydrochloride. Studies on these properties often refer to N-acetylcysteine (NAC), which is a distinctly different compound. nih.govresearchgate.netnih.gov

Due to the complete lack of scientific evidence to support the requested topics, it is not possible to generate a factually accurate article that adheres to the provided outline.

Therapeutic and Research Applications of N 4 Aminobutyl Acetamide Hydrochloride

Applications in Biochemical and Pharmacological Assays

N-(4-aminobutyl)acetamide hydrochloride serves as a valuable tool in various laboratory settings, particularly in studies related to polyamine metabolism and enzyme activity.

N-(4-aminobutyl)acetamide, the free base form of the hydrochloride salt, is a known metabolite in polyamine pathways. Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential for cell growth, differentiation, and proliferation. The acetylation of these molecules is a key regulatory mechanism.

Research has shown that N-(4-aminobutyl)acetamide is synthesized from putrescine in cultured human lymphocytes. nih.gov This acetylation process is significant as it can alter the charge and function of the polyamine, potentially leading to its excretion or further metabolism. nih.gov For instance, N-acetylputrescine is a precursor in an alternative biosynthetic pathway for the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org This pathway involves the sequential action of several enzymes, as detailed in the table below.

StepPrecursorEnzymeProduct
1PutrescinePutrescine acetyltransferase (PAT)N-(4-aminobutyl)acetamide
2N-(4-aminobutyl)acetamide Monoamine oxidase B (MAO-B)N-acetyl-γ-aminobutyraldehyde
3N-acetyl-γ-aminobutyraldehydeAldehyde dehydrogenase (ALDH)N-acetyl-γ-aminobutyric acid
4N-acetyl-γ-aminobutyric acidDeacetylaseγ-aminobutyric acid (GABA)

This table outlines the metabolic pathway from putrescine to GABA, where N-(4-aminobutyl)acetamide is a key intermediate. wikipedia.org

The compound is also utilized in assays to measure the activity of specific enzymes involved in polyamine metabolism. An enzymatic method has been developed for the measurement of acetylpolyamines, including N-(4-aminobutyl)acetamide. This assay involves the hydrolysis of the acetylpolyamine by acylpolyamine amidohydrolase to produce acetate (B1210297). nih.gov The amount of acetate is then quantified through a series of coupled enzymatic reactions that result in a measurable change in NADH absorbance. nih.gov This method allows for the specific and reliable determination of acetylpolyamines in biological samples. nih.gov

Enzyme 1Enzyme 2Enzyme 3Measured Change
Acylpolyamine amidohydrolaseAcetate kinasePyruvate kinaseDecrease in NADH absorbance
Lactate dehydrogenase

This table summarizes the enzymatic cascade used to measure N-(4-aminobutyl)acetamide levels. nih.gov

Role in Plant Biochemistry Research

In the realm of plant science, N-(4-aminobutyl)acetamide plays a role in the investigation of metabolic pathways, particularly in response to environmental stimuli.

Polyamines and their derivatives are crucial for plant development and stress responses. In the model plant Arabidopsis thaliana, the biosynthesis of N-(4-aminobutyl)acetamide from putrescine is catalyzed by the enzyme N-ACETYLTRANSFERASE ACTIVITY1 (NATA1). nih.gov This acetylation is a key step in polyamine metabolism and has been shown to be involved in the plant's defense against pathogens. nih.gov

Research has demonstrated that the expression of the NATA1 gene is induced by jasmonic acid and coronatine, a molecule produced by pathogenic bacteria. nih.gov By acetylating putrescine, NATA1 competes with spermidine synthase, thereby influencing the balance of different polyamines and affecting downstream defense responses, such as the production of hydrogen peroxide. nih.gov The study of N-(4-aminobutyl)acetamide in this context helps to elucidate the complex regulatory networks of plant natural product biosynthesis and defense signaling.

Plant SpeciesEnzymeFunctionImplication in Research
Arabidopsis thalianaN-ACETYLTRANSFERASE ACTIVITY1 (NATA1)Catalyzes the acetylation of putrescine to form N-(4-aminobutyl)acetamideInvestigation of plant defense mechanisms and polyamine metabolism

This table highlights the role of N-(4-aminobutyl)acetamide in plant biochemistry research.

Contribution to Plant Defense Mechanisms (e.g., Jasmonic Acid Signaling)

Polyamines are crucial players in how plants respond to both biotic and abiotic stress. Their levels are finely regulated during stress events, and this regulation often involves acetylation. The acetylation of polyamines, converting them into forms like N-(4-aminobutyl)acetamide, is a critical step in their catabolism, which in turn can generate signaling molecules like hydrogen peroxide (H₂O₂). nih.govfrontiersin.org This process is intertwined with various plant defense signaling pathways.

While direct evidence linking N-(4-aminobutyl)acetamide to jasmonic acid (JA) signaling is not prominent in available literature, the broader role of polyamines in stress-induced signaling is well-established. The JA pathway is a primary signaling cascade that mediates plant defense against certain pathogens and insects. The interplay between polyamine metabolism and phytohormone signaling, including JA, is an area of active research. It is understood that polyamine catabolism can influence the production of reactive oxygen species (ROS), which act as secondary messengers in various defense pathways, including those regulated by jasmonates. frontiersin.org

Table 1: Role of Polyamines and their Acetylated Derivatives in Plant Stress Responses

FeatureRole in Plant Defense
Polyamine Accumulation Levels of polyamines like putrescine change in response to stress, indicating their involvement in the defense mechanism. doi.org
Acetylation as a Regulatory Step Acetylation is a key part of polyamine catabolism, helping to maintain homeostasis and generate signaling molecules.
Crosstalk with Phytohormone Signaling Polyamine pathways interact with phytohormone signaling networks, including jasmonic acid, to orchestrate a comprehensive defense response.
Generation of Secondary Messengers The breakdown of acetylated polyamines can produce H₂O₂, a key signaling molecule in plant defense. frontiersin.org

Utilization in Cell Culture Studies

The use of specific supplements to enhance cell proliferation and maintain viability is a cornerstone of cell culture technology. Polyamines are known to be essential for cell growth, and their depletion can lead to cell cycle arrest.

As essential molecules for cell proliferation, polyamines are critical components in cell culture media, although often supplied by serum. The regulation of intracellular polyamine levels is vital for normal cell growth. Acetylation plays a role in the homeostasis of polyamines within the cell. While there is a lack of specific studies on the addition of N-(4-aminobutyl)acetamide hydrochloride to cell cultures to promote growth, the fundamental role of its parent compound, putrescine, and the broader polyamine family in cell viability is undisputed.

Table 2: Factors Influencing Cell Growth and Viability in Culture

FactorDescription
Nutrient Medium Provides essential nutrients, growth factors, and hormones for cell proliferation.
Serum A common supplement rich in growth factors and polyamines necessary for many cell lines.
Adherent vs. Suspension Cells The type of cell culture (adherent or in suspension) influences growth conditions and subculturing methods. atcc.org
Aseptic Technique Strict sterile techniques are crucial to prevent microbial contamination that can inhibit cell growth or cause cell death. youtube.com

Research Tool in Neuroscience (e.g., immune modulatory function of neural stem cells)

Polyamines and their metabolic derivatives have significant roles in the central nervous system (CNS), including the modulation of the immune response. The acetylation of polyamines is a key metabolic process in the brain. dntb.gov.ua

The innate immune response in the brain involves microglia and other cells, and polyamines have been shown to be critical in controlling this response. nih.gov Studies have indicated that polyamine metabolism is robustly activated during immune stimuli in the CNS. nih.gov The inhibition of polyamine synthesis has been shown to affect the expression of pro-inflammatory cytokines, suggesting a direct role for these molecules in neuroinflammation. nih.gov

Table 3: Immunomodulatory Roles of Polyamines in the Central Nervous System

AspectFunction of Polyamines
Innate Immune Response Polyamines are involved in the control of the innate immune response in the brain. nih.gov
Cytokine Regulation The levels of polyamines can influence the production and secretion of pro-inflammatory cytokines. unipg.it
Microglial Activation Polyamine metabolism is activated in microglia in response to immune stimuli. nih.gov
Neuroinflammation The regulation of polyamine levels can impact the processes of neuroinflammation and neurodegeneration. nih.gov

Structure Activity Relationship Studies and Analog Design

Comparative Analysis with Structurally Similar Polyamines (e.g., spermidine (B129725), putrescine)

Polyamines like putrescine and spermidine are ubiquitous polycations essential for cell growth and proliferation. nih.gov N-(4-aminobutyl)acetamide, as an acetylated form of putrescine, exhibits significant structural and functional differences from these parent polyamines.

At physiological pH, the primary amino groups of putrescine and the primary and secondary amino groups of spermidine are protonated, resulting in a net positive charge. This positive charge is crucial for their interaction with negatively charged cellular components such as DNA, RNA, and proteins. nih.govnih.gov In contrast, the acetylation of one of the primary amino groups in N-(4-aminobutyl)acetamide neutralizes its charge at that position. This alteration in charge distribution significantly impacts its binding affinity for nucleic acids and other polyanionic molecules.

CompoundChemical StructureFormulaMolar Mass (g/mol)Key Structural FeaturesCharge at Physiological pH
PutrescineH₂N-(CH₂)₄-NH₂C₄H₁₂N₂88.15Two primary amino groups separated by a four-carbon chain. wikipedia.org+2
SpermidineH₂N-(CH₂)₃-NH-(CH₂)₄-NH₂C₇H₁₉N₃145.25Two primary amino groups and one secondary amino group. nih.gov+3
N-(4-aminobutyl)acetamideCH₃CONH-(CH₂)₄-NH₂C₆H₁₄N₂O130.19One primary amino group and one acetylated amino group. bmrb.io+1

The structural differences between these molecules directly influence their biological roles. While putrescine and spermidine are actively involved in stabilizing nucleic acid structures and stimulating protein synthesis, the functions of N-(4-aminobutyl)acetamide are more closely tied to the regulation of polyamine homeostasis through metabolic pathways. nih.gov

Impact of Acetylation on Biological Properties

Acetylation is a critical mechanism for regulating the intracellular concentrations of polyamines. nih.govcdnsciencepub.com This process, primarily catalyzed by the enzyme spermidine/spermine (B22157) N¹-acetyltransferase (SSAT), has profound effects on the biological properties of polyamines. nih.govmdpi.com

The addition of an acetyl group to a polyamine reduces its net positive charge, which in turn weakens its binding to anionic sites within the cell, such as DNA and RNA. nih.govcdnsciencepub.com This liberation from binding sites is a key step in polyamine catabolism and efflux. Once acetylated, polyamines like N-(4-aminobutyl)acetamide can be either exported from the cell or further metabolized by acetylpolyamine oxidase (PAOX). mdpi.com

The process of acetylation and subsequent catabolism or export allows for the precise control of cellular polyamine levels, which is crucial for normal cell function. nih.govcdnsciencepub.com Dysregulation of this pathway has been implicated in various diseases, including cancer. nih.gov

PropertyEffect of AcetylationBiological Significance
Net Positive ChargeDecreased. nih.govcdnsciencepub.comReduces binding affinity to DNA, RNA, and other polyanions. nih.govcdnsciencepub.com
Cellular TransportFacilitates efflux from the cell. mdpi.comContributes to the regulation of intracellular polyamine concentrations. nih.gov
MetabolismMakes the polyamine a substrate for acetylpolyamine oxidase (PAOX). mdpi.comLeads to the degradation of the polyamine back to a precursor form (e.g., putrescine). nih.gov
Biological ActivityGenerally leads to inactivation or preparation for removal. nih.govcdnsciencepub.comPrevents the potentially toxic accumulation of excess polyamines. nih.gov

Design and Synthesis of N-(4-aminobutyl)acetamide Hydrochloride Derivatives

The polyamine metabolic pathway is a significant target for the development of new therapeutic agents, particularly in the field of oncology. nih.govresearchgate.net The design and synthesis of derivatives of N-(4-aminobutyl)acetamide and other polyamine analogs aim to create compounds that can selectively interfere with polyamine metabolism in cancer cells or exploit the polyamine transport system for targeted drug delivery. mdpi.com

Modifications to the amine groups of polyamine-like structures can lead to the development of compounds with significant cytotoxic properties. By altering the basicity, steric hindrance, and hydrogen bonding capabilities of the amine groups, it is possible to design molecules that can disrupt cellular processes in cancer cells.

For example, the substitution of bulky or lipophilic groups onto the nitrogen atoms can enhance cellular uptake and alter the interaction of the molecule with its biological targets. Research has shown that various N-substituted acetamide (B32628) derivatives can exhibit potent cytotoxic effects against a range of cancer cell lines. nih.govijcce.ac.irtbzmed.ac.irnih.gov The introduction of different functional groups allows for the fine-tuning of the compound's pharmacological properties.

Modification StrategyExample of Derivative ClassObserved Cytotoxic EffectsPotential Mechanism of Action
Substitution on the Phenyl Ring of Phenylacetamide Derivatives2-(4-Fluorophenyl)-N-phenylacetamide derivatives with nitro or methoxy (B1213986) groups. nih.govCompounds with nitro groups showed higher cytotoxicity against prostate carcinoma (PC3) cells than those with methoxy groups. nih.govInduction of apoptosis. tbzmed.ac.ir
Hybridization with other PharmacophoresN-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives. ijcce.ac.irPotent cytotoxic activity against cervical cancer (HeLa) and glioblastoma (U87) cell lines. ijcce.ac.irActivation of caspase 3, reduction of mitochondrial membrane potential, and generation of reactive oxygen species. ijcce.ac.ir
Introduction of Morpholine-containing groupsN-(2-morpholinoethyl)-4-aminophenol. nih.govMarked increase in cytotoxicity against human melanoma cell lines. nih.govTargeting tyrosinase in melanoma cells. nih.gov

The unique biology of polyamines in cancer cells, including their elevated uptake and metabolism, provides a basis for the development of novel therapeutic strategies. mdpi.com Polyamine structures can be used as scaffolds to design agents that either act as inhibitors of polyamine metabolism or as vectors for delivering cytotoxic payloads to cancer cells. nih.gov

One approach involves the design of polyamine analogs that are recognized by the polyamine transport system, which is often upregulated in cancer cells. mdpi.com This allows for the selective accumulation of the analog within the tumor cells. These analogs can be designed to interfere with normal polyamine function, leading to cell growth inhibition or apoptosis. wikipedia.org

Another strategy is to conjugate polyamines to known anticancer agents. The polyamine moiety acts as a targeting vector, carrying the cytotoxic drug into cancer cells via the polyamine transport system. nih.gov This approach has the potential to increase the efficacy of the drug while reducing its systemic toxicity.

Therapeutic StrategyDescriptionExample
Metabolic InhibitionDesign of polyamine analogs that inhibit key enzymes in the polyamine biosynthetic pathway, such as ornithine decarboxylase (ODC). rsc.orgα-Difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. rsc.org
Disruption of Polyamine FunctionDevelopment of polyamine analogs that compete with natural polyamines for binding sites or disrupt polyamine homeostasis. nih.govTerminally alkylated polyamine analogs that deplete cellular polyamines and induce cytotoxicity. nih.gov
Targeted Drug DeliveryConjugation of cytotoxic agents to polyamine structures to facilitate their selective uptake by cancer cells through the polyamine transport system. mdpi.comPolyamine-metal complexes, where a polyamine is linked to a metal-based anticancer agent like cisplatin. nih.gov
Induction of ApoptosisCreation of polyamine analogues that upregulate tumor suppressor genes like p53, leading to programmed cell death. wikipedia.orgPolyamine analogues that restrict proliferation and induce apoptosis in cancer cells. wikipedia.org

Advanced Research Methodologies and Techniques

Metabolomics Approaches for Quantification and Profiling (e.g., LC-ESI-QQ MS2)

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for the quantification and profiling of N-(4-aminobutyl)acetamide hydrochloride and related metabolites. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a particularly well-suited technique for this purpose due to its high sensitivity and specificity.

In a typical metabolomics workflow, biological samples are prepared and subjected to chromatographic separation using LC. The eluent is then introduced into the mass spectrometer, where molecules are ionized, and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing structural information that aids in compound identification and quantification. Profiling analysis of polyamines, including their acetylated derivatives, has been successfully performed using LC-MS/MS without the need for derivatization, allowing for the determination of multiple polyamines in a single run. researchgate.net

The application of LC-MS/MS in metabolomics studies enables researchers to:

Quantify the levels of N-(4-aminobutyl)acetamide hydrochloride in various biological matrices.

Identify and quantify related metabolites in the polyamine pathway.

Investigate the impact of external stimuli or disease states on the polyamine metabolome.

For instance, metabolomic studies have been employed to analyze amino acid and organic acid profiles in various biological samples, demonstrating the versatility of mass spectrometry-based techniques in metabolic research. mdpi.com Such approaches can be readily adapted for the specific quantification of N-(4-aminobutyl)acetamide hydrochloride.

Parameter LC-ESI-MS/MS Method
Instrumentation Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
Separation Reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
Ionization Mode Positive ion mode is typically used for the detection of amines.
Detection Multiple Reaction Monitoring (MRM) for targeted quantification.
Sample Types Can be applied to a wide range of biological samples including cells, tissues, and biofluids.

In Vitro Cellular Assays (e.g., cytotoxicity, cell proliferation, apoptosis)

In vitro cellular assays are fundamental in determining the biological effects of N-(4-aminobutyl)acetamide hydrochloride at the cellular level. These assays can provide insights into the compound's potential to induce cell death (cytotoxicity), inhibit cell growth (effects on cell proliferation), or trigger programmed cell death (apoptosis).

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability. In the presence of viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in the metabolic activity is indicative of a cytotoxic effect. Studies on other acetamide (B32628) derivatives have utilized the MTT assay to determine their cytotoxic effects on various cancer cell lines in a dose-dependent manner. tbzmed.ac.ir

Cell Proliferation Assays: To specifically measure the effect of N-(4-aminobutyl)acetamide hydrochloride on cell division, assays such as the BrdU (bromodeoxyuridine) incorporation assay can be employed. BrdU is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU can be quantified using an antibody-based detection system, providing a direct measure of DNA synthesis and, therefore, cell proliferation.

Apoptosis Assays: To determine if cytotoxicity is mediated by apoptosis, several methods can be used. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Flow cytometry analysis using Annexin V and propidium iodide (PI) staining can distinguish between early apoptotic, late apoptotic, and necrotic cells. Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells, as evidenced by an increase in apoptotic cells detected by the TUNEL assay. tbzmed.ac.ir

Assay Principle Endpoint Measured
MTT Assay Enzymatic reduction of MTT to formazan by viable cells.Cell viability/metabolic activity.
BrdU Assay Incorporation of BrdU into newly synthesized DNA.Cell proliferation.
TUNEL Assay Labeling of DNA strand breaks.Apoptosis (DNA fragmentation).
Annexin V/PI Staining Annexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic cells.Differentiation of viable, apoptotic, and necrotic cells.

In Vivo Animal Models for Efficacy and Mechanism Studies

In vivo animal models are indispensable for understanding the physiological and pathological effects of N-(4-aminobutyl)acetamide hydrochloride in a whole organism. These models allow for the investigation of the compound's efficacy in disease models and the elucidation of its mechanism of action in a complex biological system.

The choice of animal model depends on the specific research question. For instance, in cancer research, genetically engineered mouse models (GEMMs) that are predisposed to developing specific types of tumors are valuable tools. One relevant study investigated the in vivo consequences of overexpressing spermidine (B129725)/spermine (B22157) N(1)-acetyltransferase (SSAT), an enzyme involved in polyamine catabolism, in a mouse model of prostate cancer. nih.gov This study found that increased SSAT activity led to elevated levels of N(1)-acetylspermidine, a related acetylated polyamine, and suppressed tumor growth. nih.gov Such a model could be adapted to study the effects of administering N-(4-aminobutyl)acetamide hydrochloride.

Another approach involves using toxicogenomics in animal models to assess the effects of chemical exposure. For example, a study on acetamide in rats used a toxicogenomics approach to investigate its mode of action and determine a point of departure for risk assessment. nih.gov This methodology combines traditional toxicology with gene expression analysis to gain a deeper understanding of the molecular responses to chemical exposure. nih.gov

Animal Model Type Application Key Findings in Related Studies
Genetically Engineered Mouse Models (GEMMs) Cancer efficacy and mechanism studies.Overexpression of SSAT in a prostate cancer model led to increased acetylated polyamines and suppressed tumor growth. nih.gov
Rodent Models (Rats, Mice) Toxicological and mechanistic studies.Toxicogenomics in rats exposed to acetamide identified changes in gene expression related to cell proliferation. nih.gov
Xenograft Models Evaluation of anti-tumor activity.Inhibition of SAT1, an enzyme that produces N1-acetylspermidine, decreased tumor growth in vivo. oup.com

Gene Expression Profiling in Response to N-(4-aminobutyl)acetamide Hydrochloride

Gene expression profiling provides a comprehensive view of the cellular response to N-(4-aminobutyl)acetamide hydrochloride by measuring the expression levels of thousands of genes simultaneously. This can be achieved using techniques such as DNA microarrays and RNA sequencing (RNA-seq).

By treating cells or animal models with N-(4-aminobutyl)acetamide hydrochloride and analyzing the subsequent changes in gene expression, researchers can:

Identify the molecular pathways that are modulated by the compound.

Uncover potential mechanisms of action.

Discover biomarkers of response to the compound.

For example, studies on polyamine metabolism have revealed its close relationship with the tumor microenvironment and antitumor immunity. nih.gov Analysis of polyamine metabolism-related genes in clear cell renal cell carcinoma has been used to develop a gene expression score for predicting prognosis and treatment response. nih.gov Similarly, bioinformatics analysis of microarray datasets has been used to identify differentially expressed genes in response to dysregulation of polyamine metabolism. nih.gov

Technique Principle Information Obtained
DNA Microarrays Hybridization of labeled cDNA to a solid surface containing thousands of known DNA sequences.Relative abundance of mRNA transcripts for a predefined set of genes.
RNA Sequencing (RNA-seq) High-throughput sequencing of the entire transcriptome.Quantitative expression levels of all transcripts, including novel and non-coding RNAs.

Protein Interaction and Enzyme Kinetic Studies

Understanding the interaction of N-(4-aminobutyl)acetamide hydrochloride with proteins, particularly enzymes, is crucial for elucidating its mechanism of action and metabolic fate.

Protein Interaction Studies: Techniques such as affinity chromatography, co-immunoprecipitation, and surface plasmon resonance (SPR) can be used to identify proteins that bind to N-(4-aminobutyl)acetamide hydrochloride. Identifying these interacting partners can provide clues about the compound's cellular targets and biological functions.

Enzyme Kinetic Studies: N-(4-aminobutyl)acetamide hydrochloride is a product of the acetylation of putrescine, a reaction catalyzed by N-acetyltransferases (NATs). To understand the enzymatic processes involving this compound, kinetic studies of the relevant enzymes are essential.

Arylamine N-acetyltransferases (NATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to an acceptor substrate. nih.gov Kinetic studies of bacterial NATs have shown that they follow a Ping Pong Bi Bi kinetic mechanism. nih.govnih.gov This mechanism involves the enzyme first binding to AcCoA, leading to the formation of an acetyl-enzyme intermediate and the release of CoA. The second substrate then binds to the acetylated enzyme, and the acetyl group is transferred, regenerating the free enzyme. nih.gov

Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined for the enzymes that either produce or degrade N-(4-aminobutyl)acetamide hydrochloride. This information is vital for understanding the regulation of its intracellular concentration.

Kinetic Parameter Description Significance
Michaelis Constant (Km) The substrate concentration at which the reaction rate is half of Vmax.Indicates the affinity of the enzyme for its substrate.
Maximum Velocity (Vmax) The maximum rate of the enzymatic reaction.Proportional to the enzyme concentration.
Catalytic Efficiency (kcat/Km) A measure of how efficiently an enzyme converts a substrate into a product.Allows for the comparison of the catalytic efficiency of an enzyme with different substrates.

Emerging Research Frontiers and Future Directions

Elucidating Undiscovered Molecular Targets

A primary frontier in the study of N-(4-aminobutyl)acetamide hydrochloride and its related polyamines is the identification of previously unknown molecular targets. N-acetylputrescine, the acetylated form of putrescine, is known to modulate cell proliferation and signal transduction. medchemexpress.com Its acetylation reduces the positive charge of the parent polyamine, which may alter its interactions with negatively charged macromolecules like DNA and RNA, thereby influencing gene expression and protein synthesis. medchemexpress.com

Current research aims to unravel the specific proteins, enzymes, and signaling pathways that are directly influenced by N-acetylputrescine. Understanding these interactions is crucial for elucidating its precise mechanism of action in various physiological and pathological states. Techniques such as affinity chromatography and mass spectrometry are being employed to identify binding partners and downstream effectors. The discovery of novel targets could open up new therapeutic possibilities and provide a more nuanced understanding of polyamine biology.

Personalized Medicine Approaches based on Polyamine Metabolism

The dysregulation of polyamine metabolism is a hallmark of various diseases, including cancer. nih.gov This has led to the exploration of personalized medicine approaches that leverage individual differences in polyamine pathways. The levels of polyamines and their acetylated derivatives, such as N-acetylputrescine, have shown potential as biomarkers for disease diagnosis and prognosis. medchemexpress.comnih.gov For instance, elevated levels of N-acetylputrescine have been associated with the progression of squamous cell carcinoma of the lung and Parkinson's disease. medchemexpress.com

Future research is focused on identifying genetic variations in the enzymes that regulate polyamine metabolism, which could predict a patient's response to therapies targeting these pathways. By analyzing a patient's unique polyamine metabolic profile, clinicians may one day be able to tailor treatments for maximum efficacy and minimal toxicity. This could involve the use of drugs that inhibit polyamine synthesis or transport, or therapies that modulate the activity of polyamine-metabolizing enzymes. nih.gov

Combination Therapies involving N-(4-aminobutyl)acetamide Hydrochloride

Given the complexity of diseases like cancer, combination therapies that target multiple pathways simultaneously are becoming increasingly important. mdpi.com There is a strong rationale for combining agents that modulate polyamine metabolism, such as N-(4-aminobutyl)acetamide hydrochloride, with conventional chemotherapeutics or other targeted drugs. nih.gov Since cancer cells often have an upregulated polyamine metabolism to sustain their rapid proliferation, they may be more vulnerable to drugs that interfere with this pathway. nih.gov

Preclinical studies are exploring the synergistic effects of polyamine analogues with a variety of anticancer agents. mdpi.commdpi.com The goal of these combination strategies is to enhance the therapeutic effect, overcome drug resistance, and reduce the required doses of individual drugs, thereby minimizing side effects. mdpi.com Future clinical trials are needed to evaluate the safety and efficacy of such combination regimens in different cancer types.

Development of Targeted Delivery Systems

A significant challenge in drug development is ensuring that therapeutic agents reach their intended target in the body with high specificity. To this end, researchers are developing targeted delivery systems for polyamine analogues. nih.gov These systems aim to increase the concentration of the drug at the disease site while minimizing exposure to healthy tissues.

One promising approach is the use of nanocarriers, such as liposomes and nanoparticles. nih.govmdpi.com These tiny vesicles can encapsulate drugs like N-(4-aminobutyl)acetamide hydrochloride and be engineered to recognize and bind to specific cell surface receptors that are overexpressed on cancer cells or other diseased cells. nih.gov This targeted delivery can improve the therapeutic index of the drug and reduce off-target effects. Research in this area is focused on optimizing the design and stability of these nanocarriers to enhance their drug-loading capacity and release kinetics. nih.govresearchgate.net

Expanding Therapeutic Applications beyond Cancer and Neurodegeneration

While much of the research on polyamines has focused on cancer and neurodegenerative disorders, there is growing evidence that they play a role in a wider range of pathologies. This has opened up the possibility of expanding the therapeutic applications of compounds like N-(4-aminobutyl)acetamide hydrochloride.

Emerging research suggests a link between polyamine metabolism and inflammatory and cardiovascular diseases. nih.govnih.govmdpi.com For instance, N-acetyl compounds have been investigated for their anti-inflammatory properties. nih.govnih.govresearchgate.net Further investigation is needed to understand the precise role of N-acetylputrescine in these conditions and to determine whether modulating its levels could be a viable therapeutic strategy. This could lead to the development of novel treatments for a variety of inflammatory and cardiovascular disorders.

Integration with Systems Biology and Computational Modeling

The advent of "omics" technologies, coupled with advances in computational power, has given rise to the field of systems biology, which aims to understand the complex interactions within biological systems. nih.gov Applying a systems biology approach to polyamine metabolism can provide a more holistic view of how these pathways are regulated and how they are perturbed in disease. nih.govnih.gov

Mathematical and computational models are being developed to simulate the dynamics of polyamine metabolism and predict how the system will respond to various interventions, such as the administration of a drug. nih.gov These models can help to identify key control points in the pathway that could be targeted for therapeutic benefit and to generate new hypotheses that can be tested experimentally. nih.govresearchgate.net The integration of experimental data with computational modeling is a powerful approach that is expected to accelerate the discovery and development of new therapies based on the modulation of polyamine metabolism.

Q & A

Basic: What analytical techniques are recommended for characterizing N-(4-aminobutyl)acetamide hydrochloride?

Answer:

  • Nuclear Magnetic Resonance (NMR): Dissolve the compound in deuterated solvents (e.g., CDCl₃ or D₂O) and acquire ¹H NMR spectra at 400 MHz. Key signals include the acetyl methyl group (~2.0 ppm), aminobutyl chain protons (δ 1.45–1.61 ppm for CH₂ groups), and amide NH resonances (~7.20–7.30 ppm) .
  • Mass Spectrometry (MS): Use electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₆H₁₅ClN₂O, MW 182.65) and isotopic patterns .
  • Infrared Spectroscopy (IR): Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Basic: What synthetic routes are established for N-(4-aminobutyl)acetamide hydrochloride?

Answer:

  • Boc-Protected Amine Route: React 4-aminobutylamine with acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide. Deprotect the Boc group using HCl in dioxane, followed by recrystallization to isolate the hydrochloride salt .
  • One-Step Functionalization: For derivatives, conjugate the aminobutyl group to activated acyl intermediates (e.g., using EDC/NHS coupling) under inert conditions, followed by HCl salt formation .

Advanced: How can reaction conditions be optimized for introducing substituents to the aminobutyl chain?

Answer:

  • Phase Separation: Use ethyl acetate (EtOAc) and aqueous Na₂CO₃ (2N) to isolate intermediates. Stir for 15 minutes at room temperature to ensure complete deprotonation and phase separation .
  • Solubility Management: For hydrophobic substituents, employ DMF or DMSO as co-solvents. Monitor reaction progress via TLC (silica gel, eluent: MeOH/CH₂Cl₂ 1:10) .
  • Purification: Anhydrous Na₂SO₄ drying and vacuum distillation yield high-purity products (>95%) .

Advanced: How can computational tools aid in predicting synthetic pathways or reactivity?

Answer:

  • Retrosynthesis Software: Use databases like Reaxys or PubChem to identify feasible precursors. For example, the SMILES string COC(=O)CCC[NH3+].[Cl-] (from ) can guide retrosynthetic disconnections .
  • Density Functional Theory (DFT): Calculate transition-state energies for amide bond formation to optimize reaction kinetics. Tools like Gaussian or ORCA are recommended .

Basic: What are the stability and storage guidelines for this compound?

Answer:

  • Storage: Store at -20°C in airtight, light-protected containers. The hydrochloride salt is hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis .
  • Stability: Shelf life exceeds 5 years when stored correctly. Monitor for discoloration or precipitate formation as degradation indicators .

Advanced: How can researchers design assays to study its biochemical interactions (e.g., enzyme inhibition)?

Answer:

  • Kinase-Bromodomain Studies: Use fluorescence polarization assays with recombinant proteins (e.g., BRD4). Pre-incubate the compound (1–100 µM) with the protein and measure binding via changes in anisotropy .
  • COX-1 Inhibition Assays: Incubate with purified COX-1 enzyme and arachidonic acid. Quantify prostaglandin E₂ (PGE₂) via ELISA to determine IC₅₀ values .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Variable Temperature NMR: Heat samples to 50°C to coalesce split peaks caused by slow conformational exchange .
  • 2D Techniques: Use HSQC or COSY to assign overlapping proton signals. For example, cross-peaks between NH (δ 7.30 ppm) and adjacent CH₂ groups clarify connectivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal: Neutralize with 1M NaOH before disposal. Collect aqueous waste in halogen-specific containers .

Advanced: How can structural analogs be designed to enhance bioavailability?

Answer:

  • Prodrug Strategies: Introduce ester or carbamate groups to the aminobutyl chain (e.g., methyl 4-aminobutyrate hydrochloride, ) for improved membrane permeability .
  • Salt Forms: Screen counterions (e.g., citrate, phosphate) to modulate solubility and crystallinity .

Advanced: What in vivo models are suitable for pharmacokinetic studies?

Answer:

  • Rodent Models: Administer via intravenous (IV) or oral gavage. Collect plasma samples at intervals (0–24h) and quantify via LC-MS/MS using a C18 column (mobile phase: 0.1% formic acid in H₂O/MeOH) .
  • Tissue Distribution: Sacrifice animals, homogenize tissues (liver, kidney), and extract compound using acetonitrile precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylputrescine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Acetylputrescine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.